4-(Aminoethyl)thiazole dihydrochloride molecular structure
4-(Aminoethyl)thiazole dihydrochloride molecular structure
An In-Depth Technical Guide to the Molecular Structure and Characterization of 4-(Aminoethyl)thiazole Dihydrochloride
Abstract
This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of 4-(Aminoethyl)thiazole Dihydrochloride. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced structural features of this potent histamine H1 receptor agonist. We will explore the synergistic application of spectroscopic and analytical techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to achieve unambiguous structural elucidation. Furthermore, this guide outlines a robust synthetic pathway, explains the rationale behind key experimental protocols, and situates the molecule's structural characteristics within its significant biological context, highlighting its utility as both a pharmacological tool and a versatile scaffold in modern drug discovery.
Introduction
The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid planar structure make it a privileged scaffold in the design of therapeutic agents.[2] Thiazole derivatives exhibit an extensive range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, underscoring their versatility and importance in drug development.[3][4][5][6][7][8][9]
Introducing 4-(Aminoethyl)thiazole Dihydrochloride
4-(Aminoethyl)thiazole Dihydrochloride is a specific derivative of the thiazole family, recognized primarily for its activity as a histamine agonist.[10] It is structurally characterized by an aminoethyl side chain at the C4 position of the thiazole ring. The compound is supplied as a dihydrochloride salt, a critical feature that enhances its stability and aqueous solubility, making it more amenable to experimental handling and formulation. Its primary utility lies in its selective activation of the histamine H1 receptor, a G-protein coupled receptor involved in allergic responses and inflammatory processes.[11] This makes it an invaluable tool for studying the histaminergic system and a foundational structure for designing novel modulators of this pathway.
Molecular Structure and Physicochemical Properties
Core Structure and Salt Form
The molecular identity of 4-(Aminoethyl)thiazole Dihydrochloride is defined by three key components:
-
Thiazole Ring: A planar, aromatic heterocycle that serves as the rigid core of the molecule. Its aromaticity is a result of pi-electron delocalization across the five-membered ring.[2]
-
Aminoethyl Group (-CH₂-CH₂-NH₂): A flexible side chain attached to the C4 position. The terminal primary amine is a key basic center and a primary point of interaction with its biological target.
-
Dihydrochloride Salt: The compound is protonated at two basic sites—the primary amine of the ethyl chain and the nitrogen atom of the thiazole ring—and forms an ionic salt with two chloride counter-ions (Cl⁻). This salt form significantly increases the compound's polarity and, consequently, its solubility in water and other polar solvents, while also improving its shelf-life and stability compared to the free base.
Physicochemical Data Summary
The fundamental properties of 4-(Aminoethyl)thiazole Dihydrochloride are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 7771-09-7 | [12] |
| Molecular Formula | C₅H₁₀Cl₂N₂S | [12] |
| Molecular Weight | 201.12 g/mol | [12] |
| Canonical SMILES | C1=C(SC(=N1)CCN)·Cl·Cl | |
| Appearance | Typically an off-white to pale yellow solid |
Synthesis and Purification
Retrosynthetic Analysis and Strategy
The synthesis of 4-(Aminoethyl)thiazole and its derivatives often employs the principles of the classic Hantzsch thiazole synthesis.[5][13] The core strategy involves the cyclocondensation of an α-haloketone with a thioamide-containing compound. For our target molecule, a key challenge is the reactive primary amine on the side chain. A robust synthesis would therefore utilize a protected amine precursor to prevent side reactions, followed by a deprotection step.
Caption: Retrosynthetic pathway for 4-(Aminoethyl)thiazole.
Experimental Protocol: Proposed Synthesis
This protocol is a representative methodology based on established chemical principles for thiazole synthesis.[14][15]
Step 1: Synthesis of 1-Bromo-4-(tert-butoxycarbonylamino)butan-2-one
-
Dissolve N-Boc-3-butenylamine in a 1:1 mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes while maintaining the temperature below 5 °C. The reaction is monitored by TLC for the consumption of the starting material.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bromohydrin intermediate.
-
Dissolve the crude intermediate in dichloromethane (DCM) and add Dess-Martin periodinane at room temperature.
-
Stir for 2-3 hours until TLC indicates the formation of the α-bromoketone.
-
Filter the reaction mixture and concentrate the filtrate. Purify the residue via column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the title compound.
Step 2: Hantzsch Cyclization to form N-Boc-4-(2-aminoethyl)thiazole
-
Dissolve the α-bromoketone from Step 1 in absolute ethanol.
-
Add an equimolar amount of thiourea to the solution.
-
Reflux the mixture for 4-6 hours. The progress is monitored by TLC. Causality Note: The reflux provides the necessary activation energy for the nucleophilic attack of the thioamide sulfur onto the electrophilic carbonyl carbon, followed by cyclization and dehydration to form the aromatic thiazole ring.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography to yield the protected thiazole.
Step 3: Deprotection and Dihydrochloride Salt Formation
-
Dissolve the N-Boc protected thiazole from Step 2 in a minimal amount of 1,4-dioxane.
-
Add a 4M solution of HCl in dioxane (excess, ~5-10 equivalents).
-
Stir the mixture at room temperature for 2-4 hours. A precipitate will typically form. Causality Note: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the primary amine and protonating both it and the thiazole nitrogen.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield 4-(Aminoethyl)thiazole Dihydrochloride as a stable solid.
Spectroscopic and Structural Elucidation
Confirming the molecular structure of the synthesized compound requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle.
Analytical Confirmation Workflow
Caption: Workflow for the structural elucidation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Analysis: The proton NMR spectrum will provide information on the number of different proton environments, their electronic environment (chemical shift), and their neighboring protons (splitting pattern).
| Predicted ¹H NMR Data (in D₂O) | ||||
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Thiazole H5 | ~7.5 - 7.8 | Singlet (s) | 1H | Aromatic proton on the electron-deficient thiazole ring. |
| Thiazole H2 | ~8.8 - 9.1 | Singlet (s) | 1H | Proton adjacent to both protonated ring nitrogen and sulfur, highly deshielded. |
| -CH₂- (adjacent to ring) | ~3.4 - 3.6 | Triplet (t) | 2H | Methylene protons adjacent to the thiazole ring and another CH₂ group. |
| -CH₂- (adjacent to NH₃⁺) | ~3.2 - 3.4 | Triplet (t) | 2H | Methylene protons deshielded by the adjacent positively charged ammonium group. |
-
¹³C NMR Analysis: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environment.
| Predicted ¹³C NMR Data (in D₂O) | ||
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Thiazole C5 | ~120 - 125 | Aromatic CH carbon. |
| Thiazole C2 | ~145 - 150 | Aromatic CH carbon between two heteroatoms. |
| Thiazole C4 | ~150 - 155 | Quaternary carbon attached to the ethyl group.[16] |
| -CH₂- (adjacent to ring) | ~30 - 35 | Aliphatic carbon attached to the aromatic ring. |
| -CH₂- (adjacent to NH₃⁺) | ~38 - 42 | Aliphatic carbon deshielded by the ammonium group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
| Predicted IR Absorption Bands | ||
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2800 (broad) | N-H Stretch | Ammonium salt (-NH₃⁺) |
| ~3100 | C-H Stretch | Aromatic C-H (Thiazole) |
| ~2950 | C-H Stretch | Aliphatic C-H (Ethyl chain) |
| 1620 - 1580 | C=N Stretch | Thiazole ring |
| 1550 - 1450 | C=C Stretch | Thiazole ring[13][17] |
| 1100 - 1000 | C-S Stretch | Thiazole ring[13] |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and structural information from its fragmentation pattern. Using a technique like Electrospray Ionization (ESI), we would expect to observe the molecular ion of the free base.
-
Expected Molecular Ion (M+H)⁺: m/z ≈ 129.05 (for C₅H₉N₂S⁺).
-
Key Fragmentation Pathways:
-
Loss of the amino group (NH₂) leading to a fragment at m/z ≈ 113.
-
Cleavage of the C-C bond in the ethyl chain, leading to a prominent fragment corresponding to the thiazolylmethyl cation.
-
Biological Context: Relevance in Drug Discovery
Mechanism of Action: Histamine H1 Receptor Agonism
4-(Aminoethyl)thiazole functions as an agonist at the Histamine H1 Receptor (H1R). H1R is a G-protein coupled receptor (GPCR) found on smooth muscle, endothelial cells, and in the central nervous system.[11] Agonist binding initiates a conformational change in the receptor, activating a coupled Gq protein. This triggers a downstream signaling cascade.[11]
Caption: Simplified H1 receptor signaling pathway activated by an agonist.
Applications and Future Directions
-
Pharmacological Probe: As a selective H1R agonist, this compound is an essential tool for in vitro and in vivo studies aimed at characterizing the function and regulation of the H1 receptor.[18]
-
Scaffold for Drug Design: The 2-aminothiazole core, of which our molecule is a close relative, is a highly valuable scaffold in drug discovery.[4][19][20] The structural information presented here can guide the rational design of new ligands. By modifying the side chain or the substitution pattern on the thiazole ring, chemists can develop novel compounds with altered potency, selectivity, or pharmacokinetic properties, targeting not only histamine receptors but also kinases, enzymes, and other protein targets.[9][21]
Conclusion
4-(Aminoethyl)thiazole Dihydrochloride is more than a simple chemical entity; it is a precision tool for pharmacology and a versatile building block for medicinal chemistry. Its molecular structure, centered on the robust thiazole core and presented in a stable, soluble salt form, has been fully delineated through a combination of predictive analysis and established spectroscopic methodologies. A logical synthetic pathway enables its reliable production. Understanding the precise arrangement of its atoms through NMR, IR, and MS is fundamental to appreciating its function as a histamine H1 receptor agonist and to unlocking its potential for the development of future therapeutics.
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